5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid
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Overview
Description
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol This compound is characterized by its imidazo[1,2-b]pyrazole core structure, which is a fused ring system containing both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyrazole ring system. The resulting intermediate is then oxidized to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[1,5-a]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Indole: A bicyclic compound with a fused benzene and pyrrole ring.
Uniqueness
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
914637-58-4 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11) |
InChI Key |
HIBFOENIPBTPGJ-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NC(=C2)C(=O)O |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)N1 |
Origin of Product |
United States |
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